
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-amino-5-bromo-1H-1,2,4-triazole in a suitable solvent such as ethanol.
- Add epichlorohydrin to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
1-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)propan-2-ol:
Uniqueness
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C5H9BrN4O |
|---|---|
分子量 |
221.06 g/mol |
IUPAC名 |
1-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9BrN4O/c1-3(11)2-10-4(6)8-5(7)9-10/h3,11H,2H2,1H3,(H2,7,9) |
InChIキー |
UDGQODGVYDXZTB-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=NC(=N1)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


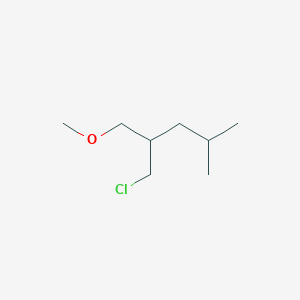
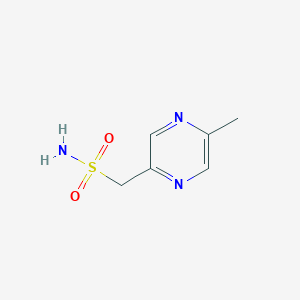

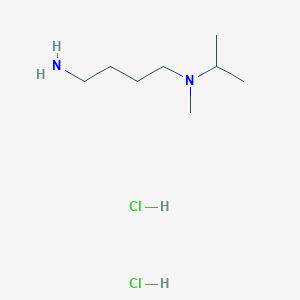
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)
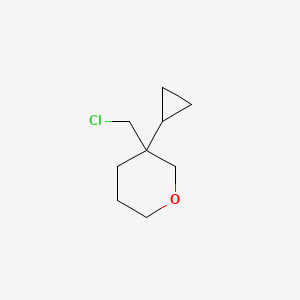

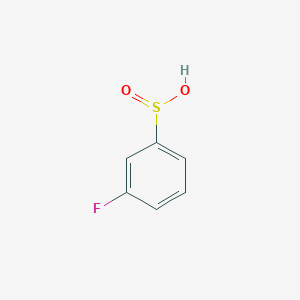
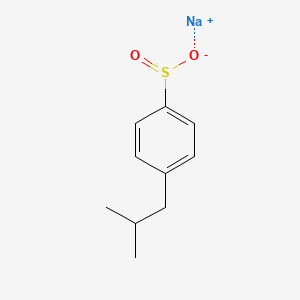
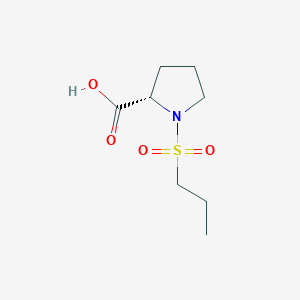
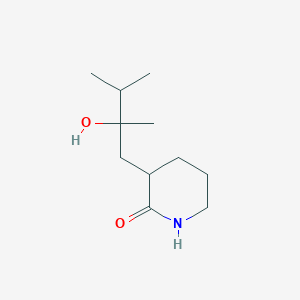
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
